molecular formula C15H19N3O4S B11255001 ethyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate

ethyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate

Cat. No.: B11255001
M. Wt: 337.4 g/mol
InChI Key: YHSPKOQWDGRMGS-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate is a chemical compound with the following structure:

CH3COC(=O)N(SO2Ph)C6H4iPr\text{CH}_3\text{COC(=O)N}(\text{SO}_2\text{Ph})\text{C}_6\text{H}_4\text{iPr} CH3​COC(=O)N(SO2​Ph)C6​H4​iPr

  • It belongs to the class of sulfonamide compounds.
  • The compound features an ethyl ester group, a pyrazole ring, and a sulfonamide moiety.
  • The propan-2-yl (isopropyl) group is attached to the phenyl ring.

Preparation Methods

Chemical Reactions Analysis

Reactions::

  • Ethyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate can undergo various reactions, including:
    • Oxidation
    • Reduction
    • Substitution
Common Reagents and Conditions::

    Oxidation: Typically involves oxidants such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reactions with nucleophiles (e.g., amines, alkoxides) lead to substitution products.

Major Products::
  • The specific products formed depend on the reaction conditions. For example:
    • Oxidation may lead to carboxylic acid derivatives.
    • Reduction could yield the corresponding alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity.

    Medicine: May exhibit pharmacological properties.

    Industry: Employed in the production of other compounds.

Mechanism of Action

  • The exact mechanism by which this compound exerts its effects remains an active area of research.
  • Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

  • Ethyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate can be compared with other sulfonamide derivatives.
  • Its uniqueness lies in the combination of the pyrazole ring and the sulfonamide group.

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 5-[(4-propan-2-ylphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C15H19N3O4S/c1-4-22-15(19)13-9-14(17-16-13)23(20,21)18-12-7-5-11(6-8-12)10(2)3/h5-10,18H,4H2,1-3H3,(H,16,17)

InChI Key

YHSPKOQWDGRMGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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